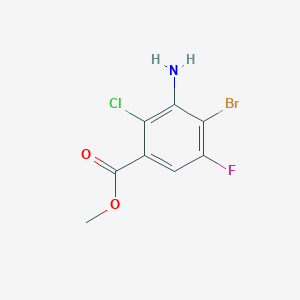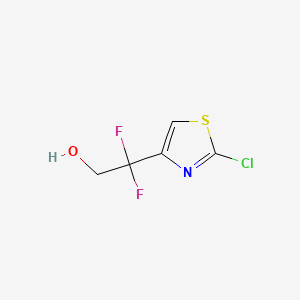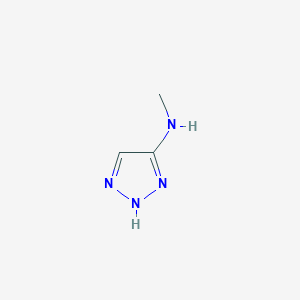
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is a chemical compound with a unique structure that combines a purine base with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride typically involves the reaction of a purine derivative with a thiol-containing compound. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a starting material, which is reacted with a purine derivative under specific conditions . The reaction is carried out at elevated temperatures, often around 100°C, and requires vigorous stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of amino-substituted derivatives .
Applications De Recherche Scientifique
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acids due to its purine base structure.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function. This can lead to antiviral effects by inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Amino-9H-purin-9-yl)acetone
- 1-(6-Amino-9H-purin-9-yl)-2-propanone
- 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy ethyl N
Uniqueness
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is unique due to the presence of both a purine base and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H12ClN5S |
|---|---|
Poids moléculaire |
245.73 g/mol |
Nom IUPAC |
3-(6-aminopurin-9-yl)propane-1-thiol;hydrochloride |
InChI |
InChI=1S/C8H11N5S.ClH/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14;/h4-5,14H,1-3H2,(H2,9,10,11);1H |
Clé InChI |
AKLMDIBQBGRDTC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCCS)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)






